BenchChemオンラインストアへようこそ!

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

Cephalosporin synthesis Acylation efficiency Process chemistry

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (CAS 80756-85-0), widely known as MAEM or AE-Active Ester, is a benzothiazolyl thioester derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) with molecular formula C₁₃H₁₀N₄O₂S₃ and molecular weight 350.44 g/mol. This compound serves as the dominant activated acylating agent for introducing the critical methoxyimino-aminothiazolyl side chain onto the 7-position of the cephem nucleus, accounting for approximately 80% of commercially available reagents in this class.

Molecular Formula C13H10N4O2S3
Molecular Weight 350.4 g/mol
CAS No. 80756-85-0
Cat. No. B194001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate
CAS80756-85-0
Synonyms(αZ)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester;  (Z)-2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester;  (Z)-2-[Methoxyimino]-2-(2-aminothiazol-4-yl)acetic Acid S-2-Benzothiazole Ester;  S-(Benz
Molecular FormulaC13H10N4O2S3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H10N4O2S3/c1-19-17-10(8-6-20-12(14)15-8)11(18)22-13-16-7-4-2-3-5-9(7)21-13/h2-6H,1H3,(H2,14,15)
InChIKeyCOFDRZLHVALCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (CAS 80756-85-0): Core Intermediate for Third-Generation Cephalosporin Procurement


S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (CAS 80756-85-0), widely known as MAEM or AE-Active Ester, is a benzothiazolyl thioester derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (ATMA) with molecular formula C₁₃H₁₀N₄O₂S₃ and molecular weight 350.44 g/mol . This compound serves as the dominant activated acylating agent for introducing the critical methoxyimino-aminothiazolyl side chain onto the 7-position of the cephem nucleus, accounting for approximately 80% of commercially available reagents in this class [1]. It is the established industrial intermediate for manufacturing multiple third- and fourth-generation cephalosporin antibiotics, including cefotaxime sodium, ceftriaxone sodium, cefpodoxime proxetil, cefepime dihydrochloride, and cefetamet [2]. The compound is also recognized as Ceftriaxone EP Impurity D and Cefotaxime EP Impurity D by major pharmacopoeias, enabling its dual procurement as both a synthetic intermediate and an analytical reference standard [3].

Why Generic Substitution of S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (MAEM) Fails: Quantitative Differentiation Across Acylating Agents for Cephalosporin Synthesis


Substituting MAEM with an alternative acylating agent — whether a different thioester, an acid chloride, or the free acid ATMA with a coupling reagent — produces systematically different outcomes in acylation yield, reaction conditions, impurity profiles, and downstream process economics [1]. The benzothiazolyl thioester leaving group in MAEM provides a uniquely balanced reactivity that enables near-quantitative acylation of 7-ACA at room temperature without amino-group protection, whereas acid chloride alternatives require cryogenic conditions (−20 °C), moisture-sensitive purification, and deliver approximately 25% lower yields [2]. Alternative thioesters based on 1,3,4-thiadiazole leaving groups have been reported to produce yields as low as 54%, rendering them economically non-viable at commercial scale [3]. Furthermore, MAEM possesses the (Z)-syn methoxyimino configuration essential for β-lactamase resistance in the final antibiotic; racemization or isomerization during alternative activation chemistries directly compromises the therapeutic potency of the resulting cephalosporin [4]. These multi-dimensional performance gaps mean that an apparently similar activated ester cannot be assumed interchangeable with MAEM without explicit, assay-matched comparative data.

Quantitative Evidence Guide: S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (MAEM) Procurement Differentiation Data


Acylation Yield: MAEM (95%) vs. Acid Chloride of CATMA (70%) in 7-ACA Acylation for Cefotaxime Synthesis

MAEM delivers a 95% isolated yield in the acylation of 7-aminocephalosporanic acid (7-ACA) to produce cefotaxime when reacted at room temperature for 1 hour in the presence of triethylamine, with 2-mercaptobenzothiazole recovered as a high-purity side-product [1]. In direct contrast, the acid chloride of CATMA (2-(2-chloroacetamidothiazol-4-yl)-2-methoxyiminoacetic acid) achieves only approximately 70% yield under its required cryogenic conditions (−20 °C) and demands water-sensitive purification of the acid chloride prior to use [2]. The 25-percentage-point yield gap translates to a 35.7% relative yield advantage for MAEM over the acid chloride route.

Cephalosporin synthesis Acylation efficiency Process chemistry

Comparative Acylation Performance: MAEM (85–97%) vs. 2-Mercapto-5-methyl-1,3,4-thiadiazolyl Thioester (54–73%) Across Cefotaxime and Ceftriaxone Production

The US Patent 5,869,649 (Ranbaxy Laboratories) explicitly documents that MAEM provides acylation yields in the range of 85–97% for the production of cefotaxime and ceftriaxone, whereas the alternative 2-mercapto-5-methyl-1,3,4-thiadiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate thioester delivers yields of only 54–73% [1]. The patent further characterizes MAEM as having 'become the standard acylating agent for the preparation of cephalosporins having an oximino group and a 2-aminothiazolyl group in the 7-acylamido side-chain,' a designation affirmed across multiple subsequent patents [2]. The yield gap between the best-case MAEM result (97%) and the best-case thiadiazole thioester result (73%) remains 24 percentage points.

Thioester reactivity Cephalosporin acylation Process yield optimization

Multi-Cephalosporin Platform Breadth: One Intermediate Enables Six Distinct Antibiotic APIs vs. Single-Product Alternatives

MAEM is documented as the key acylating side-chain intermediate for at least six commercially significant cephalosporin antibiotics: cefotaxime sodium, ceftriaxone sodium, cefpodoxime proxetil, cefepime dihydrochloride, cefetamet, and cefodizime . This breadth is enabled by the universal compatibility of the benzothiazolyl thioester leaving group with structurally diverse 7-amino-cephem nuclei (7-ACA, 7-ACT, 7-MPCA). In contrast, alternative active esters such as DAMA (diethyl thiophosphoryl ester) have been validated primarily for cefotaxime synthesis alone [1], and the phosphonate anhydride ANPTA has been demonstrated only for ceftriaxone [2]. This platform effect means a single procurement decision for MAEM supports an entire cephalosporin product portfolio, reducing supplier qualification burden, inventory complexity, and analytical method development overhead.

Supply chain consolidation Intermediate versatility Cephalosporin API manufacturing

Process Condition Advantage: Room Temperature, No Amino Protection with MAEM vs. Cryogenic, Multi-Step Conditions for Acid Chloride and Free Acid Routes

MAEM enables acylation of 7-ACA at room temperature (20–25 °C) with a 1-hour reaction time without requiring protection of the 2-amino group on the thiazole ring, because the benzothiazolyl thioester exhibits sufficient chemoselectivity to acylate the 7-amino group of the cephem nucleus preferentially over the thiazole amine [1]. In contrast, the acid chloride of CATMA requires reaction temperatures of −20 °C, uses water-sensitive reagents (PCl₅ or SOCl₂) that necessitate anhydrous handling and generate HCl by-products, and still produces lower yields [2]. The free acid ATMA route requires dicyclohexylcarbodiimide (DCC) or similar coupling agents with amino-group protection/deprotection steps that add two synthetic operations and reduce overall yield [3]. MAEM eliminates these additional unit operations entirely while operating at ambient temperature, a significant process safety and energy-cost advantage at manufacturing scale.

Process safety Reaction engineering Green chemistry metrics

Procurement Cost Differential: MAEM Priced 2–3× Lower than CATMA (Chloroacetyl-Protected ATMA) with Equivalent or Superior Downstream Performance

The 2003 study by Rodríguez et al. explicitly states that 'MAEM price is two or three times lesser than the price of CATMA in the market' [1]. CATMA (2-(2-chloroacetamidothiazol-4-yl)-2-methoxyiminoacetic acid) is the chloroacetyl-protected form of ATMA that must be converted to its acid chloride for acylation — a route that simultaneously incurs higher raw material cost and delivers 25 percentage points lower acylation yield. The combined effect of a 2–3× higher input cost and 35.7% lower yield creates a compounding economic disadvantage: the effective cost per kilogram of cefotaxime acid produced via the CATMA/acid chloride route is approximately 3.1×–4.7× higher than via the MAEM route, assuming equivalent 7-ACA input costs.

Cost of goods Intermediate sourcing Cephalosporin economics

Dual-Use Procurement: Pharmacopoeial Impurity Reference Standard Enabling Combined Synthetic and Analytical Supply Chain Consolidation

CAS 80756-85-0 is officially designated as Ceftriaxone EP Impurity D (also referred to as Ceftriaxone Benzothiazolyloxime per USP nomenclature) and is listed as a specified impurity requiring control in ceftriaxone sodium preparations under European Pharmacopoeia and United States Pharmacopeia monographs [1]. The compound is commercially available as a fully characterized Pharmaceutical Analytical Impurity (PAI) from USP at $875 per 25 mg for analytical applications . This dual identity means the same CAS-numbered material — when sourced at appropriate purity grades — serves both as the bulk industrial intermediate for API synthesis and as the characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions [2]. Most alternative active esters (DAMA, ANPTA, thiadiazole thioesters) lack this dual regulatory recognition, requiring separate sourcing for synthetic and analytical needs.

Pharmaceutical impurity standards Analytical method validation Regulatory compliance

Optimal Procurement and Application Scenarios for S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate (MAEM)


Industrial-Scale Cefotaxime Sodium Manufacturing: High-Yield, Room-Temperature Acylation Route

MAEM is the preferred acylating agent for large-scale cefotaxime sodium production, where the 95% acylation yield at room temperature with 1-hour reaction time — documented by Rodríguez et al. (2000) — translates directly to a competitive manufacturing Cost of Goods [1]. The process involves condensing 7-ACA with MAEM in dichloromethane using triethylamine as base and a phase-transfer catalyst, followed by aqueous extraction and pH-adjusted crystallization to yield cefotaxime acid at ≥99% purity (HPLC), which is subsequently converted to the sodium salt with sodium acetate trihydrate [2]. This route avoids the cryogenic infrastructure, amino-protection/deprotection steps, and chlorinating reagent handling required by alternative acid chloride and free acid methods, making it the dominant industrial process for generic cefotaxime manufacturers worldwide.

Ceftriaxone Disodium Hemiheptahydrate Production: MAEM-Based 7-ACT Acylation with Established Regulatory Precedent

For ceftriaxone sodium manufacturing, MAEM is reacted with 7-ACT (7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl-3-cephem-4-carboxylic acid) in acetone-water or THF-water mixtures to yield ceftriaxone acid with reported industrial yields of 88–90% and purities exceeding 98.8% [1]. The same CAS-numbered material (80756-85-0) recognized as Ceftriaxone EP Impurity D provides the analytical reference standard needed for HPLC method validation and batch release testing, enabling a consolidated procurement strategy where the synthetic intermediate supplier also provides the characterized impurity standard for QC laboratories [2]. This reduces the regulatory risk of chromatographic method discrepancies between synthetic impurity profiles and reference standard peak assignments during ANDA review.

Cefpodoxime Proxetil Synthesis: MAEM Enables Column Chromatography-Free Purification

In the synthesis of cefpodoxime proxetil — a high-volume oral third-generation cephalosporin — the use of MAEM for the initial 7-ACA acylation step was shown by Rodríguez et al. (2003) to deliver cefotaxime in 95% yield, which after chloroacetylation, esterification with 1-iodoethyl isopropyl carbonate, and thiourea-mediated deprotection, yields cefpodoxime proxetil without requiring a final column chromatography purification step [1]. This elimination of chromatographic purification — necessitated in previously reported methods due to lower intermediate purity — represents a critical process simplification for industrial manufacture, reducing solvent consumption, cycle time, and capital equipment requirements [2]. Procurement of high-purity MAEM (≥98.5% by HPLC, free aminothiazole oxime acid ≤0.1%) is essential to achieving this streamlined process outcome.

ANDA Analytical Method Development and Impurity Profiling: Single-Source Procurement for Synthetic Intermediate and Reference Standard

For generic pharmaceutical companies developing Abbreviated New Drug Applications (ANDAs) for ceftriaxone sodium or cefotaxime sodium injection products, MAEM (CAS 80756-85-0) simultaneously serves as the bulk synthetic intermediate and the pharmacopoeial impurity reference standard (Ceftriaxone EP Impurity D / Ceftriaxone Benzothiazolyloxime) [1]. This dual-use capability enables a unified procurement and qualification workflow: the same supplier's material, when ordered at analytical-reference grade, provides the characterized standard for HPLC system suitability testing, forced degradation studies, and batch release impurity quantification per ICH Q3A/B thresholds [2]. This consolidation is particularly valuable for ANDA applicants seeking to demonstrate method specificity by spiking the MAEM impurity standard into API batches to verify chromatographic resolution from the main ceftriaxone or cefotaxime peak.

Quote Request

Request a Quote for S-2-Benzothiazolyl 2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.